![molecular formula C19H21FN2O2 B2418780 1-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone CAS No. 483351-61-7](/img/structure/B2418780.png)
1-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
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Overview
Description
The compound “1-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone” is a chemical compound with a molecular weight of 230.24 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound has been characterized using various techniques. The compound has a molecular weight of 230.24 . Further structural analysis would require more specific data or experimental results.Scientific Research Applications
Medicinal Chemistry and Drug Development
Overview: 1-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone is a key intermediate in the synthesis of several pharmaceutical compounds. Researchers explore its potential as a building block for novel drugs.
Applications:- Cabozantinib (S)-malate : This compound plays a crucial role in the synthesis of Cabozantinib, an FDA-approved tyrosine kinase inhibitor used in cancer therapy. Cabozantinib targets multiple receptor tyrosine kinases involved in tumor growth and angiogenesis .
Insecticidal Research
Overview: Insect ryanodine receptors (RyRs) are promising targets for insecticides. Researchers investigate compounds that interact with RyRs to develop effective pest control agents.
Applications:- Diphenyl-1H-pyrazole derivatives : Some derivatives of 1-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone exhibit insecticidal activity. These compounds could potentially disrupt RyRs in insects, leading to paralysis or death .
Future Directions
Future research could focus on the potential biological activity of this compound. For example, piperazine, a structural motif found in this compound, is part of many important alkaline heterocyclic compounds displaying a broad range of biological activities . Therefore, this compound could potentially be developed for various therapeutic applications.
properties
IUPAC Name |
1-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-24-18-8-6-17(7-9-18)22-12-10-21(11-13-22)14-19(23)15-2-4-16(20)5-3-15/h2-9H,10-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDGUUFJDBKFTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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